Tyr-Tic-NH2 is a synthetic peptide compound composed of the amino acid tyrosine, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and an amide group. This compound is primarily recognized for its role as a delta opioid receptor antagonist, which enables it to inhibit the action of certain opioid peptides that bind to delta opioid receptors. Tyr-Tic-NH2 has garnered attention in various fields including chemistry, biology, and medicine due to its potential therapeutic applications in pain management and addiction treatment .
Tyr-Tic-NH2 is classified under synthetic peptides and is identified by the chemical registry number 154121-70-7. It is synthesized using solid-phase peptide synthesis techniques, which allow for precise control over the peptide's structure and purity. The compound is notable for its lack of phenylalanine, a common component in many opioid peptides, making it unique among delta opioid antagonists .
The synthesis of Tyr-Tic-NH2 typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity levels exceeding 99% .
The synthesis process can be automated using peptide synthesizers to enhance precision and efficiency. The use of Fmoc chemistry allows for selective deprotection and coupling reactions that are critical for building complex peptide structures.
Tyr-Tic-NH2 features a unique molecular structure characterized by:
The molecular formula can be represented as C14H16N2O3, with a molecular weight of approximately 256.29 g/mol.
Tyr-Tic-NH2 can undergo several chemical reactions:
The reactivity of Tyr-Tic-NH2 allows for modifications that can enhance its pharmacological properties. For instance, oxidation may lead to derivatives with altered biological activity, while substitutions can create analogs with improved receptor selectivity .
Tyr-Tic-NH2 acts primarily as a delta opioid receptor antagonist. It binds to these receptors in the central nervous system and inhibits their activation by endogenous opioid peptides. This antagonistic action can modulate pain perception and has implications for developing therapies targeting opioid addiction.
Research indicates that amidation at the C-terminus significantly increases mu-opioid receptor affinity by 10-100 fold, demonstrating a synergistic effect when combined with other modifications .
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structural integrity and purity of synthesized Tyr-Tic-NH2 .
Tyr-Tic-NH2 has several significant applications in scientific research:
The discovery of Tyr-Tic-NH₂ in 1994 marked a paradigm shift in opioid peptide pharmacology. Prior to this breakthrough, the prevailing consensus held that opioid peptides required at least four or five amino acid residues to exhibit significant biological activity. The seminal work by Temussi and colleagues demonstrated that a simple dipeptide could display substantial opioid activity, challenging established dogmas about structural requirements for receptor interaction [1]. This finding originated from investigations into peptides containing tetrahydroisoquinoline-3-carboxylic acid (Tic) in the second position. Researchers observed a surprising reversal of receptor selectivity based on chirality: peptides with L-Tic exhibited δ-opioid antagonism, while those with D-Tic displayed non-selective agonism [1]. This chirality-dependent activity profile prompted the synthesis and evaluation of the minimal dipeptide sequence Tyr-Tic-NH₂, which remarkably retained potent and selective opioid receptor interactions. The discovery revolutionized opioid ligand design by demonstrating that the aromatic residue in position 3 of longer peptides could be effectively replaced by the Tic residue's inherent aromatic system, enabling unprecedented reduction in peptide size while preserving bioactivity [2].
The historical development of Tyr-Tic-based peptides progressed rapidly following this discovery. The Tyr-Tic pharmacophore served as the foundation for developing TIPP (Tyr-Tic-Phe-Phe), a highly potent and selective δ-opioid receptor antagonist [2]. Subsequent structural refinement led to the incorporation of 2',6'-dimethyltyrosine (Dmt) at the N-terminus, yielding Dmt-Tic derivatives with extraordinary δ-antagonist potency (Ki values in the sub-nanomolar range) [4] [8]. This evolution from a fundamental dipeptide discovery to optimized pharmacological tools exemplifies how Tyr-Tic-NH₂ established a new design paradigm in opioid research, enabling the development of increasingly selective ligands with improved metabolic stability and receptor specificity.
Tyr-Tic-NH₂ represents a remarkably compact opioid pharmacophore with precisely defined structural features. The dipeptide consists of L-tyrosine (Tyr) coupled via a peptide bond to (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), with a C-terminal carboxamide group. The Tic residue provides critical conformational constraints due to its rigid tetrahydroisoquinoline scaffold, which limits rotational freedom around the peptide backbone and positions its aromatic ring system in a fixed orientation relative to the tyrosine moiety [1] [4].
Table 1: Structural Components of Tyr-Tic-NH₂
Component | Structural Feature | Pharmacological Role |
---|---|---|
N-terminal Tyr | Phenolic hydroxyl group, protonated amine, aromatic ring | Message domain: Receptor recognition and activation via H-bonding, cation-π interactions |
Tic residue | Rigid tetrahydroisoquinoline system with aromatic ring | Address domain: Imparts δ-selectivity and determines agonist/antagonist profile |
Chirality (L/D-Tic) | Stereochemistry at C3 position of tetrahydroisoquinoline | Governs receptor selectivity: L-Tic→δ-antagonist; D-Tic→non-selective agonist |
C-terminal amide | -CONH₂ group | Mimics C-terminus of endogenous peptides; enhances receptor affinity |
Conformational studies reveal that the bioactive conformation of Tyr-Tic-NH₂ features a cis-amide bond between Tyr and Tic residues, a configuration stabilized by the steric bulk and restricted rotation of the Tic residue [4] [5]. This cis-orientation positions the two aromatic rings in close proximity (approximately 5.4Å apart in the preferred gauche- conformation), facilitating simultaneous interaction with key receptor subsites [5]. The spatial arrangement of these aromatic systems relative to the protonated amine forms the essential three-point pharmacophore model for δ-opioid receptor interaction, consisting of: (1) the protonated nitrogen for ionic interaction with receptor aspartate, (2) the phenolic hydroxyl for hydrogen bonding, and (3) the dual aromatic systems for π-π stacking and hydrophobic interactions [4] [7].
The Tyr-Tic motif demonstrates an unprecedented ability to dictate receptor selectivity based on stereochemistry, a phenomenon rarely observed in peptide pharmacology. The diastereomeric pair Tyr-L-Tic-NH₂ and Tyr-D-Tic-NH₂ exhibit dramatically different pharmacological profiles: the L-Tic diastereomer functions as a highly selective δ-opioid receptor antagonist, while the D-Tic counterpart behaves as a non-selective opioid agonist [1]. This stereochemical switching mechanism provides unique insights into the spatial requirements for agonist versus antagonist conformations at opioid receptors.
The exceptional δ-selectivity of Tyr-L-Tic-NH₂ arises from its complementarity with the δ-opioid receptor binding pocket. Molecular modeling and receptor mutation studies indicate that the rigid Tic residue interacts with a hydrophobic subpocket in the δ-receptor that is structurally distinct from corresponding regions in μ- and κ-receptors [7] [8]. The spatial orientation of the Tic aromatic ring relative to the tyrosine phenolic ring creates a specific pharmacophoric distance (5.4Å between ring centroids in the lowest energy conformer) that matches the δ-receptor topology but creates steric clashes with μ-receptors [5]. This precise geometric requirement explains why minor alterations in chirality or conformation dramatically alter receptor selectivity profiles.
Table 2: Pharmacological Profiles of Tyr-Tic-NH₂ Diastereomers
Parameter | Tyr-L-Tic-NH₂ | Tyr-D-Tic-NH₂ |
---|---|---|
Primary Activity | δ-opioid antagonist | Non-selective opioid agonist |
Receptor Selectivity | High for δ receptors (Ki δ < 10 nM) | Low selectivity (δ ≈ μ) |
Conformation | Predominantly cis-amide bond | Increased trans-amide bond population |
Aromatic Ring Distance | ~5.4Å (Cluster I) | Variable (typically >7Å) |
Significance | Prototype for δ-antagonist development | Demonstrates chirality-dependent activity switch |
The Tyr-Tic motif also represents the minimal message-address domain for δ-opioid receptor interaction. In the classic message-address concept for opioid peptides, the N-terminal tyrosine constitutes the "message" (conserved across receptor types), while the subsequent residues provide the "address" for receptor subtype specificity. Remarkably, Tyr-Tic-NH₂ incorporates both functions within just two residues: the Tyr residue delivers the message, while the Tic residue simultaneously provides both the conformational constraint and address components [1] [8]. This efficient integration of multiple pharmacophoric elements within an exceptionally small molecular framework distinguishes Tyr-Tic-NH₂ from all previously described opioid peptides.
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: